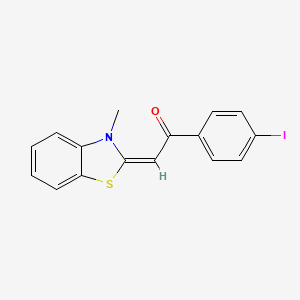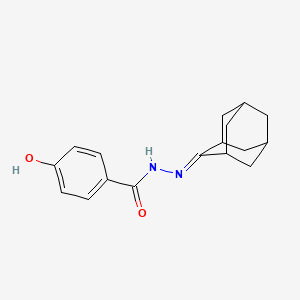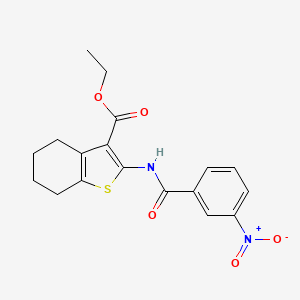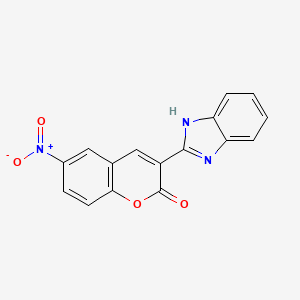![molecular formula C24H26N2O6 B11703094 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is a complex organic compound known for its unique chemical structure and properties It consists of a piperazine core with two oxirane (epoxy) groups attached to benzoyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine typically involves the reaction of piperazine with 2-[(oxiran-2-yl)methoxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed at elevated temperatures, often around 80°C, for an extended period, such as 48 hours, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The benzoyl groups can be reduced to form corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed:
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Formed from the reduction of benzoyl groups.
Substituted Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine involves its ability to form covalent bonds with various substrates. The oxirane groups are highly reactive and can open up to form bonds with nucleophiles, leading to cross-linking or modification of the target molecules. This reactivity is harnessed in applications such as polymerization and drug delivery, where the compound can interact with biological molecules or other polymers to achieve the desired effect .
Comparación Con Compuestos Similares
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the benzene ring.
1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane: Contains a cyclohexane core instead of a piperazine core.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another epoxy compound with a different core structure.
Uniqueness: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is unique due to its piperazine core, which imparts distinct chemical and physical properties. The presence of two oxirane groups enhances its reactivity and potential for cross-linking, making it valuable in various applications.
Propiedades
Fórmula molecular |
C24H26N2O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[4-[2-(oxiran-2-ylmethoxy)benzoyl]piperazin-1-yl]-[2-(oxiran-2-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C24H26N2O6/c27-23(19-5-1-3-7-21(19)31-15-17-13-29-17)25-9-11-26(12-10-25)24(28)20-6-2-4-8-22(20)32-16-18-14-30-18/h1-8,17-18H,9-16H2 |
Clave InChI |
PGKIEASUPCXUNF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC=CC=C2OCC3CO3)C(=O)C4=CC=CC=C4OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)

![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)



![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)

![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
